molecular formula C6H9ClO B1288818 1-Methylcyclobutane-1-carbonyl chloride CAS No. 21890-82-4

1-Methylcyclobutane-1-carbonyl chloride

Cat. No.: B1288818
CAS No.: 21890-82-4
M. Wt: 132.59 g/mol
InChI Key: USQWJVCTRMEGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylcyclobutane-1-carbonyl chloride is a strained cyclic acyl chloride characterized by a four-membered cyclobutane ring substituted with a methyl group and a carbonyl chloride moiety. The cyclobutane ring introduces significant angle strain (Baeyer strain), which influences its reactivity and stability compared to larger cyclic analogs. This compound is typically synthesized via reaction of the corresponding carboxylic acid with chlorinating agents like oxalyl chloride (analogous to methods described in ). It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing cyclobutane motifs into target molecules.

Properties

IUPAC Name

1-methylcyclobutane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQWJVCTRMEGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617626
Record name 1-Methylcyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21890-82-4
Record name 1-Methylcyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclobutane-1-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 1-methylcyclobutanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the production of 1-methylcyclobutane-1-carbonyl chloride may involve the use of more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water, 1-methylcyclobutane-1-carbonyl chloride hydrolyzes to form 1-methylcyclobutanecarboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Hydrolysis: Water or aqueous bases can be used under ambient conditions.

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution.

    Alcohols: from reduction.

    Carboxylic acids: from hydrolysis.

Scientific Research Applications

1-Methylcyclobutane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.

    Medicine: It serves as a building block in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

1-Methylcyclobutane-1-carbonyl chloride can be compared with other acyl chlorides and cyclobutane derivatives:

    Acetyl chloride: A simpler acyl chloride with a similar reactivity profile but lacks the cyclobutane ring.

    Cyclobutanecarbonyl chloride: Similar structure but without the methyl substitution, leading to different reactivity and applications.

    1-Methylcyclobutanecarboxylic acid: The corresponding carboxylic acid, which is less reactive but can be converted to the acyl chloride.

Uniqueness: 1-Methylcyclobutane-1-carbonyl chloride is unique due to the presence of both the cyclobutane ring and the acyl chloride group, which imparts distinct reactivity and applications compared to other similar compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Effects

Table 1: Key Structural Differences
Compound Ring Size Substituent(s) Molecular Formula Key Features
1-Methylcyclobutane-1-carbonyl chloride 4 Methyl, carbonyl chloride C₆H₉ClO₂ High ring strain, steric hindrance
1-Methoxycyclobutane-1-carbonyl chloride 4 Methoxy, carbonyl chloride C₆H₉ClO₂ Electron-withdrawing methoxy group
1-Methylcyclohexa-2,5-diene-1-carbonyl chloride 6 (conjugated diene) Methyl, carbonyl chloride C₈H₉ClO Conjugation stabilizes carbonyl
1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride 3 Methylamino, cyano C₅H₈ClN₂ Extreme ring strain, nucleophilic nitrile
  • Ring Strain : The cyclobutane ring in the target compound imposes greater strain than cyclopentane or cyclohexane analogs, enhancing electrophilicity at the carbonyl carbon but reducing thermal stability compared to larger rings.
  • Substituent Effects : The methyl group provides steric hindrance, slowing nucleophilic attack compared to 1-methoxy analogs (where methoxy’s electron-withdrawing nature increases electrophilicity).

Biological Activity

Overview

1-Methylcyclobutane-1-carbonyl chloride (MCC) is an organic compound with the molecular formula C6_6H9_9ClO. It is characterized by a carbonyl chloride functional group attached to a methyl-substituted cyclobutane ring. This compound has garnered interest in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities.

1-Methylcyclobutane-1-carbonyl chloride is a reactive electrophile, primarily due to the polarized carbon-chlorine bond. This polarization allows it to act as an electrophile, attracting nucleophiles such as water, alcohols, and amines. The reactivity of MCC enables it to participate in acylation reactions, modifying biomolecules like proteins and peptides by forming amides or esters, which can disrupt normal cellular functions .

Biochemical Pathways

The specific biochemical pathways affected by MCC are not fully elucidated; however, its potential to modify proteins suggests that it may interact with various cellular targets. Carbonyl compounds can react with nucleophilic sites on proteins, leading to possible alterations in protein function and cellular signaling pathways .

Applications in Scientific Research

MCC has several applications in scientific research:

  • Organic Synthesis : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biological Studies : The compound can be utilized to study enzyme interactions and the effects of acylation on protein function.
  • Medicinal Chemistry : MCC is used as a building block for developing drug candidates and active pharmaceutical ingredients (APIs) .

Comparative Analysis with Similar Compounds

To understand the biological activity of MCC better, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key differences:

CompoundMolecular FormulaBiological Activity
1-Methylcyclobutane-1-carbonyl chlorideC6_6H9_9ClOPotential protein modification
Acetyl chlorideC2_2H3_3ClOKnown for acylation reactions
Cyclobutanecarbonyl chlorideC5_5H7_7ClOSimilar electrophilic properties
1-Methylcyclobutanecarboxylic acidC6_6H10_10O2_2Less reactive, used in esterification

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylcyclobutane-1-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-Methylcyclobutane-1-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.